molecular formula C11H12O4 B13357265 2,3-Dimethoxy-3-phenylacrylic acid

2,3-Dimethoxy-3-phenylacrylic acid

Cat. No.: B13357265
M. Wt: 208.21 g/mol
InChI Key: DEUFHLFQPMURDV-KTKRTIGZSA-N
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Description

2,3-Dimethoxy-3-phenylacrylic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of two methoxy groups attached to the benzene ring and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-3-phenylacrylic acid can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 2,3-dimethoxybenzaldehyde and phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an alcoholic solvent under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-3-phenylacrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2,3-Dimethoxy-3-phenylacrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-3-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical processes. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: Similar in structure but lacks the methoxy groups.

    Ferulic Acid: Contains a methoxy group and a hydroxyl group on the benzene ring.

    Sinapic Acid: Contains two methoxy groups and a hydroxyl group on the benzene ring.

Uniqueness

2,3-Dimethoxy-3-phenylacrylic acid is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(Z)-2,3-dimethoxy-3-phenylprop-2-enoic acid

InChI

InChI=1S/C11H12O4/c1-14-9(10(15-2)11(12)13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)/b10-9-

InChI Key

DEUFHLFQPMURDV-KTKRTIGZSA-N

Isomeric SMILES

CO/C(=C(/C(=O)O)\OC)/C1=CC=CC=C1

Canonical SMILES

COC(=C(C(=O)O)OC)C1=CC=CC=C1

Origin of Product

United States

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